molecular formula C19H16N2O2 B14387238 Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate CAS No. 87995-91-3

Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate

Cat. No.: B14387238
CAS No.: 87995-91-3
M. Wt: 304.3 g/mol
InChI Key: CFGJXWCUUCYTJU-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group and a conjugated double bond, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate is unique due to its conjugated double bond and methyl ester group, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

CAS No.

87995-91-3

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

methyl 3-(2,5-diphenylpyrazol-3-yl)prop-2-enoate

InChI

InChI=1S/C19H16N2O2/c1-23-19(22)13-12-17-14-18(15-8-4-2-5-9-15)20-21(17)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

CFGJXWCUUCYTJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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